Promotion of OPIDN at Doses Devoid of NTE Inhibition – Distinguishing KBR 2822 from PMSF
KBR 2822 promotes organophosphate-induced delayed polyneuropathy (OPIDP) when administered to hens at 2.5 mg/kg p.o., a dose that produces no detectable inhibition of neuropathy target esterase (NTE) in nervous tissues [1]. In contrast, the classical promoter phenylmethanesulfonyl fluoride (PMSF) exerts its promoting effect only at doses that concurrently inhibit NTE [2]. This represents the first and only documented case of promotion occurring entirely independently of NTE catalytic site inhibition [3].
| Evidence Dimension | NTE inhibition at promoting dose |
|---|---|
| Target Compound Data | No detectable inhibition (2.5 mg/kg p.o.) |
| Comparator Or Baseline | PMSF: significant NTE inhibition required for promotion |
| Quantified Difference | Complete dissociation of promotion from NTE inhibition for KBR 2822; PMSF promotion is NTE-inhibition-dependent |
| Conditions | Hen model; brain, spinal cord, and peripheral nerve NTE activity measured |
Why This Matters
Enables researchers to isolate the NTE-independent 'promotion' target without confounding NTE inhibition, a capability not offered by any other known promoter.
- [1] Moretto A, Bertolazzi M, Lotti M. The phosphorothioic acid O-(2-chloro-2,3,3-trifluorocyclobutyl) O-ethyl S-propyl ester exacerbates organophosphate polyneuropathy without inhibition of neuropathy target esterase. Toxicol Appl Pharmacol. 1994;129(1):133-137. doi:10.1006/taap.1994.1236. View Source
- [2] Moretto A, Bertolazzi M, Lotti M. The phosphorothioic acid O-(2-chloro-2,3,3-trifluorocyclobutyl) O-ethyl S-propyl ester exacerbates organophosphate polyneuropathy without inhibition of neuropathy target esterase. Toxicol Appl Pharmacol. 1994;129(1):133-137. doi:10.1006/taap.1994.1236. View Source
- [3] Lotti M, Moretto A. Promotion of organophosphate-induced delayed polyneuropathy by certain esterase inhibitors. Chem Biol Interact. 1999;119-120:519-524. doi:10.1016/S0009-2797(99)00066-6. View Source
